molecular formula C13H16F3N5O2S B2848036 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1798028-73-5

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Numéro de catalogue: B2848036
Numéro CAS: 1798028-73-5
Poids moléculaire: 363.36
Clé InChI: VIPAWPMIILIFGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a complex organic molecule that includes several functional groups such as a pyrazole ring, an imidazole ring, a sulfonamide group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The cyclopropyl, trifluoromethyl, pyrazole ring, ethyl, imidazole ring, and sulfonamide groups would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reactants used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole has a predicted boiling point of 235.1±35.0 °C, a predicted density of 1.438±0.06 g/cm3, and a predicted pKa of 11.12±0.10 .

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Applications

Several studies have synthesized novel heterocyclic compounds incorporating sulfonamide moieties for potential use as antibacterial and antimicrobial agents. For instance, Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. The study explored the reactivity of a precursor hydrazone towards hydrazine derivatives to give pyrazole and oxazole derivatives, among others, which were tested for antibacterial activity, revealing eight compounds with high activities (Azab, Youssef, & El‐Bordany, 2013). Additionally, Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial applications. They synthesized a variety of compounds, including 2-pyridone and chromene derivatives, which showed promising antimicrobial activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anti-Inflammatory and Analgesic Activities

The synthesis and characterization of derivatives related to celecoxib, a well-known anti-inflammatory drug, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Küçükgüzel et al. (2013) synthesized novel derivatives by reacting alkyl/aryl isothiocyanates with celecoxib. The studies revealed that selected compounds exhibited anti-inflammatory and analgesic activities without causing significant tissue damage, compared to controls or celecoxib, and displayed modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).

Anticancer Applications

Research into the anticancer properties of sulfonamide-containing heterocyclic compounds has identified several promising candidates. For example, a study on pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides demonstrated cytotoxic and proapoptotic activity against various cancer cell lines, including BxPC-3, PC-3, and HCT-116, in nanomolar concentrations without affecting normal cells. This suggests that these sulfonamide derivatives could be a source of new anticancer drugs after further optimization (Kciuk et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Propriétés

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5O2S/c1-20-7-12(17-8-20)24(22,23)18-4-5-21-10(9-2-3-9)6-11(19-21)13(14,15)16/h6-9,18H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPAWPMIILIFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.